2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC18102016
Molecular Formula: C7H11N3OS
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3OS |
|---|---|
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C7H11N3OS/c1-5-3-9-7(12-5)10-6(11)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11) |
| Standard InChI Key | INBQGTYKPYRGDE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)CNC |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide (IUPAC name: 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)acetamide) is a small-molecule organic compound with the molecular formula C₇H₁₁N₃OS and a molecular weight of 221.71 g/mol . Its structure comprises a central acetamide group bridging a methylamino moiety (-NHCH₃) and a 5-methyl-substituted thiazole ring (Fig. 1).
Table 1: Key molecular descriptors
The thiazole ring’s electron-rich nature and the acetamide’s hydrogen-bonding capacity suggest potential interactions with biological targets, particularly enzymes or receptors requiring planar aromatic recognition sites .
Spectroscopic Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogs with similar substitution patterns provide insights. For instance:
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Infrared (IR) spectroscopy: The carbonyl (C=O) stretch in related acetamides appears near 1650–1680 cm⁻¹, while thiazole C=N vibrations occur at ~1550 cm⁻¹ .
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NMR: The methyl group on the thiazole ring typically resonates as a singlet near δ 2.3 ppm (¹H NMR), and the methylamino protons appear as a broad singlet at δ 2.8–3.2 ppm .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-(methylamino)-N-(5-methylthiazol-2-yl)acetamide likely involves multi-step functionalization of a thiazole precursor. A plausible pathway, inferred from related methodologies , proceeds as follows:
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Thiazole core formation: Condensation of thiourea with α-bromo ketones yields 2-aminothiazoles. For 5-methylthiazol-2-amine, bromoacetone serves as the ketone precursor.
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Acetamide installation: Reaction of 5-methylthiazol-2-amine with chloroacetyl chloride forms N-(5-methylthiazol-2-yl)chloroacetamide.
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Methylamine substitution: Displacement of the chloride by methylamine introduces the methylamino group, yielding the target compound.
Critical parameters:
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Solvent choice (e.g., dry acetonitrile or methanol) influences reaction efficiency .
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Catalytic bases like triethylamine facilitate deprotonation during amide bond formation .
Reactivity and Stability
The compound’s reactivity centers on its:
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Acetamide group: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.
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Thiazole ring: Electrophilic substitution at the 4-position is feasible due to electron-donating methyl and amino groups .
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Methylamino side chain: Capable of forming hydrogen bonds or undergoing alkylation reactions.
Stability studies indicate that the hydrochloride salt (CID 155970501) exhibits enhanced solubility in polar solvents compared to the free base .
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide | HSET (predicted) | Not reported | - |
| CCT341932 | HSET | 2.7 μM | |
| Derivative 11 | P. falciparum | 0.8 μM |
Structure-Activity Relationships (SAR)
Key structural determinants for bioactivity include:
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Thiazole substitution: 5-Methyl groups enhance membrane permeability via lipophilicity .
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Acetamide linker: Optimal chain length (e.g., two-carbon spacer) balances rigidity and flexibility for target engagement .
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Methylamino group: Introduces basicity, potentially improving solubility and hydrogen-bond donor capacity .
Applications in Drug Discovery
Anticancer Therapeutics
The compound’s structural similarity to HSET inhibitors suggests potential in targeting centrosome-amplified cancers (e.g., triple-negative breast cancer). HSET inhibition forces multipolar spindle formation, leading to mitotic catastrophe .
Antimicrobial Development
Thiazole acetamides have demonstrated antimalarial activity by inhibiting hemozoin formation . The methylamino group may enhance binding to heme crystals, a mechanism worth exploring for this compound.
Comparative Analysis with Analogous Compounds
N-(5-Iodo-4-methylthiazol-2-yl)acetamide (CID 2033-46-7)
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Structural difference: Iodo substitution at position 5 vs. methylamino group.
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Applications: Used as a radiolabeling precursor in imaging studies, unlike the methylamino derivative’s therapeutic focus.
CCT341932
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